3-(Pentyloxy)aniline

Description

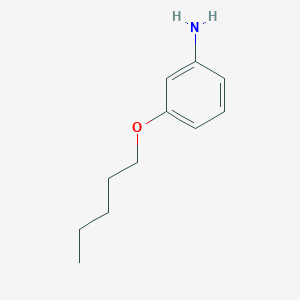

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pentoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNYLVBNSULNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Identification of the Compound

Chemical Name: 3-(Pentyloxy)aniline

CAS Number: 41240-78-2 bldpharm.com

Molecular Formula: C11H17NO bldpharm.com

Molecular Weight: 179.26 g/mol bldpharm.com

Synonyms: 3-Pentoxyaniline, m-(Pentyloxy)aniline

Table 1: Key Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 41240-78-2 |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| InChI Key | LXWFHMREWLOKLM-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 3-(Pentyloxy)aniline can be achieved through several laboratory-scale methods. A common approach involves the Williamson ether synthesis, where 3-aminophenol is reacted with a pentyl halide, such as 1-bromopentane, in the presence of a base.

Another documented synthetic route begins with the alkylation of o-nitrophenol with n-bromopentane to produce o-n-pentoxynitrobenzene. bas.bg This intermediate is then reduced to o-n-pentoxyaniline via catalytic transfer hydrogenation using hydrazine hydrate and a nickel boride catalyst. bas.bg While specific industrial-scale manufacturing processes for this compound are not widely published, the principles of these laboratory syntheses could be adapted for larger-scale production. The synthesis of related aniline (B41778) derivatives often involves the reduction of nitro groups using methods like catalytic hydrogenation with palladium on carbon (Pd/C).

Physical and Chemical Properties

3-(Pentyloxy)aniline presents as a liquid at room temperature. The presence of the pentyloxy chain influences its physical state and solubility. vulcanchem.com

Table 2: of this compound

| Property | Value |

|---|---|

| Appearance | Liquid |

| Molecular Weight | 179.26 g/mol bldpharm.com |

| Boiling Point | 148–156 °C at 5 mm Hg (for o-n-pentoxyaniline) bas.bg |

The chemical reactivity of this compound is characterized by the functional groups present. The amino group can undergo reactions such as acylation and alkylation. vulcanchem.com The aromatic ring is susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the activating amino and alkoxy groups. vulcanchem.com The ether linkage is generally stable but can be cleaved under harsh acidic conditions. vulcanchem.com

Applications in Scientific Research

Medicinal Chemistry

Aniline (B41778) and its derivatives are fundamental scaffolds in the synthesis of a wide array of pharmaceuticals. slideshare.net The incorporation of a pentyloxy group can modulate a molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties. bas.bg

Building Block for Biologically Active Molecules: this compound serves as a precursor for more complex molecules with potential therapeutic applications. For instance, derivatives of pentyloxy aniline have been investigated for their potential as antimicrobial and anticancer agents. nih.gov The aniline moiety can be a key component in structures targeting various biological receptors and enzymes.

Precursor for Drug Candidates: Research has shown that aniline derivatives are used in the development of drugs for a variety of conditions. slideshare.net While specific drugs derived directly from this compound are not detailed in the provided results, the broader class of pentyloxy aniline derivatives is explored in the synthesis of compounds with potential biological activity. cymitquimica.comresearchgate.net

Materials Science

The properties of this compound also lend themselves to applications in the development of advanced materials. ontosight.aiontosight.aicymitquimica.com

Monomer for Polymer Synthesis: Aniline derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). nih.gov The pentyloxy substituent can be used to tune the properties of the resulting polymer, such as its solubility and processability, making it suitable for applications in electronics and optoelectronics. nih.gov Polyanilines are noted for their interesting redox and acid-base properties. slideshare.net

Precursor for Advanced Materials: The structural features of this compound make it a candidate for creating materials with specific functionalities. For example, aniline derivatives are used in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs). bas.bgontosight.ai The combination of the rigid aromatic core and the flexible pentyloxy chain can influence the self-assembly and macroscopic properties of these materials. bas.bg Precursor routes are often employed to synthesize high-molecular-weight polymers like poly(p-phenylene vinylene)s (PPVs), which are significant in the field of conjugated polymers. rsc.orgresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminophenol |

| 1-bromopentane |

| o-nitrophenol |

| o-n-pentoxynitrobenzene |

| o-n-pentoxyaniline |

| hydrazine hydrate |

| nickel boride |

| palladium on carbon |

| polyaniline (PANI) |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(Pentyloxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves etherification of 3-aminophenol with 1-bromopentane under alkaline conditions (e.g., K₂CO₃ in DMF). Temperature control (80–100°C) and anhydrous conditions are critical to minimize hydrolysis of intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pentyloxy group at C3, NH₂ at C1). Aromatic protons appear as doublets (δ 6.5–7.2 ppm) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 207.2 validates molecular weight (C₁₁H₁₇NO) .

- FT-IR : NH₂ stretching (3350–3450 cm⁻¹) and C-O-C ether vibrations (1240–1270 cm⁻¹) .

Q. How does the pentyloxy group affect the compound’s solubility and reactivity?

- Methodological Answer : The hydrophobic pentyloxy chain enhances lipid solubility (logP ~2.8), making it suitable for membrane permeability studies. The ether oxygen weakly activates the aromatic ring for electrophilic substitution (e.g., nitration at C5), but steric hindrance from the pentyl group may reduce regioselectivity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., FeCl₃) to direct nitration or halogenation to specific positions while suppressing over-reaction .

- Protection of NH₂ : Acetylation with acetic anhydride prevents unwanted diazotization during coupling reactions .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The pentyloxy group’s flexibility may favor hydrophobic pockets .

- DFT Calculations : Analyze HOMO-LUMO gaps to predict electron-donating capacity, which correlates with antioxidant activity .

Q. How should researchers resolve contradictions in reported antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Test derivatives across a wide concentration range (0.1–100 µM) to identify true IC₅₀ values versus solvent artifacts .

- Comparative SAR : Introduce substituents (e.g., halogens) at C4 or C5 to isolate structural contributors to activity .

Research Gaps and Future Directions

- Mechanistic Studies : Limited data exist on metabolic pathways (e.g., CYP450-mediated oxidation). Isotope labeling (¹⁴C) could track metabolites in vitro .

- Material Science Applications : Explore use as a monomer in conductive polymers, leveraging NH₂ for crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.